![molecular formula C20H23NO3 B4193106 2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B4193106.png)
2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Overview
Description
2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AOA or N-adamantyl-2-benzofuran-5-ylacetamide. It has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of AOA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. AOA has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
AOA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. AOA has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, AOA has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of AOA is its high purity and yield. This makes it easy to work with in the laboratory, and ensures that the results of experiments are reliable. However, one limitation of AOA is that it can be difficult to dissolve in certain solvents, which can make it challenging to use in certain experiments.
Future Directions
There are many potential future directions for research on AOA. One area of interest is the development of new drugs based on the structure of AOA. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of AOA. Additionally, further research is needed to determine the optimal dosage and administration route for AOA in different disease models. Finally, there is a need for more studies to investigate the safety and toxicity of AOA in animal models and humans.
Scientific Research Applications
AOA has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and antitumor activities. These properties make AOA a promising candidate for the development of new drugs for the treatment of a variety of diseases.
properties
IUPAC Name |
2-(1-adamantyl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18(21-16-1-2-17-15(6-16)11-24-19(17)23)10-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14H,3-5,7-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAIHHDGMTXFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)C(=O)OC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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